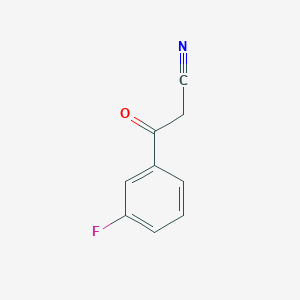

3-Fluorobenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGFCWRGMBVFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374565 | |

| Record name | 3-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-61-8 | |

| Record name | 3-Fluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Fluorobenzoylacetonitrile (CAS Number: 21667-61-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile is a fluorinated aromatic ketone and a nitrile-containing organic compound. Its chemical structure, featuring a benzoyl group substituted with fluorine at the meta-position and an acetonitrile moiety, makes it a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmaceutically active compounds.

Physicochemical Properties

| Property | Value | Source/Compound |

| CAS Number | 21667-61-8 | This compound |

| Molecular Formula | C₉H₆FNO | This compound |

| Molecular Weight | 163.15 g/mol | This compound |

| Appearance | Off-white to light yellow powder | General supplier data |

| Melting Point | 84-88 °C | 4-Fluorobenzoylacetonitrile (Isomer) |

| Boiling Point | Predicted: 311.9 ± 22.0 °C | 4-Fluorobenzoylacetonitrile (Isomer) |

| Solubility | Soluble in dimethylformamide, dimethyl sulfoxide | 4-Fluorobenzoylacetonitrile (Isomer) |

Synthesis of this compound: An Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and efficient method can be adapted from the patented synthesis of its isomer, 4-Fluorobenzoylacetonitrile. The following protocol describes a Claisen condensation reaction between a 3-fluorobenzoate ester and acetonitrile.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Methyl 3-fluorobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (or sodium metal to be reacted with ethanol in situ)

-

Anhydrous ethanol

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: A mixture of methyl 3-fluorobenzoate and anhydrous acetonitrile is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 1 M hydrochloric acid to a pH of approximately 3-4. The aqueous layer is then extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The incorporation of the this compound moiety can impart desirable pharmacological properties to the final drug molecule.

Key Intermediate in the Synthesis of Osilodrostat

A prominent application of a derivative of 3-fluorobenzonitrile is in the synthesis of Osilodrostat (trade name Isturisa), a cortisol synthesis inhibitor used for the treatment of Cushing's disease.[1][2][3] The core of Osilodrostat contains the 4-(imidazolyl)-3-fluorobenzonitrile structure, highlighting the importance of the 3-fluorobenzonitrile scaffold in its synthesis.

The synthesis of Osilodrostat involves the construction of the imidazole ring onto the fluorinated benzonitrile core. While the exact industrial synthesis is proprietary, a plausible synthetic pathway would involve the reaction of a derivative of 3-fluorobenzonitrile with appropriate reagents to form the final heterocyclic structure.

Caption: General synthetic route to Osilodrostat.

Potential for Other Therapeutic Agents

The this compound scaffold is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The benzoylacetonitrile moiety itself is a known pharmacophore, and its derivatives have been investigated for various therapeutic applications.[4][5] The introduction of a fluorine atom can further modulate the biological profile of these derivatives.

Biological Activity and Mechanism of Action

Currently, there is limited publicly available information on the direct biological activity or mechanism of action of this compound itself. As it is primarily utilized as a chemical intermediate, its biological effects are typically considered in the context of the final active pharmaceutical ingredient it is used to synthesize.

The biological activity of Osilodrostat, a downstream product, is well-characterized. Osilodrostat is a potent inhibitor of 11β-hydroxylase (CYP11B1) , a key enzyme in the adrenal gland responsible for the final step of cortisol synthesis. By inhibiting this enzyme, Osilodrostat reduces the production of cortisol, thereby alleviating the symptoms of Cushing's disease.

Caption: Mechanism of action of Osilodrostat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its utility is demonstrated by its role in the synthesis of complex pharmaceutical agents like Osilodrostat. While direct biological data on the compound itself is scarce, its importance as a building block for creating novel therapeutic agents is well-established. Further research into the synthesis and applications of this compound and its derivatives is likely to yield new and innovative therapeutic solutions. Researchers and drug development professionals should consider this compound as a key tool in their synthetic and medicinal chemistry endeavors.

References

- 1. CAS 928134-65-0: 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imida… [cymitquimica.com]

- 2. 4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 4-(6,7-Dihydro-5h-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | C13H10FN3 | CID 58827053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to 3-Fluorobenzoylacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile, systematically known as 3-oxo-3-(3-fluorophenyl)propanenitrile, is a fluorinated aromatic β-ketonitrile. This class of compounds serves as a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel therapeutic agents. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's chemical reactivity, physicochemical properties, and biological activity, making it a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | 3-Oxo-3-(3-fluorophenyl)propanenitrile |

| Synonyms | This compound, 3-(3'-Fluorophenyl)-3-oxopropanenitrile |

| CAS Number | 21667-61-8 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| Melting Point | 69-71 °C |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Not reported |

| Appearance | White solid |

Structural Elucidation

The chemical structure of this compound features a benzoyl group substituted with a fluorine atom at the meta position, attached to an acetonitrile moiety. This structure gives rise to characteristic spectroscopic signatures.

Caption: Chemical structure of this compound.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule. For 3-Oxo-3-(3-fluorophenyl)propanenitrile, the expected signals would include:

-

A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and cyano groups.

-

A series of multiplets in the aromatic region corresponding to the protons on the 3-fluorophenyl ring. The fluorine atom will cause splitting of the adjacent proton signals.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key expected signals include:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the nitrile carbon (C≡N).

-

A signal for the methylene carbon (-CH₂-).

-

Several signals in the aromatic region, with their chemical shifts influenced by the fluorine substituent.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Characteristic absorption bands for this compound would include:

-

A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

A sharp, medium intensity band for the nitrile (C≡N) stretching vibration, around 2250 cm⁻¹.

-

Bands corresponding to C-H stretching of the aromatic ring and the methylene group.

-

A band for the C-F stretching vibration.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z 163. Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules.

Experimental Protocols

Synthesis of 3-Oxo-3-(3-fluorophenyl)propanenitrile

A common method for the synthesis of β-ketonitriles like this compound is the Claisen condensation of an appropriate ester with acetonitrile. A specific protocol is outlined below.

Reaction: 3-Fluorobenzoyl chloride is reacted with the sodium salt of acetonitrile (generated in situ) to yield 3-Oxo-3-(3-fluorophenyl)propanenitrile.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Acetonitrile Anion: To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, acetonitrile (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

Condensation Reaction: A solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Oxo-3-(3-fluorophenyl)propanenitrile as a white solid.

Biological Activity and Potential Applications

While specific biological activities for 3-Oxo-3-(3-fluorophenyl)propanenitrile are not extensively reported in the public domain, related β-ketonitrile and fluorinated aromatic compounds have shown a range of pharmacological properties. These include potential applications as intermediates in the synthesis of compounds with antimicrobial, anti-inflammatory, and other therapeutic activities. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, and the fluorinated phenyl ring can enhance metabolic stability and binding affinity to biological targets. Further research is warranted to explore the biological profile of this particular molecule.

As no specific signaling pathways involving 3-Oxo-3-(3-fluorophenyl)propanenitrile have been described, a signaling pathway diagram is not applicable at this time.

Conclusion

This compound is a valuable synthetic intermediate with potential for use in the development of new chemical entities. This guide has provided a summary of its known chemical properties, structural features, and a general protocol for its synthesis. The lack of extensive data on its physical properties and biological activity highlights areas for future investigation, which could uncover novel applications for this compound in medicinal chemistry and materials science. Researchers are encouraged to use the information provided as a foundation for their own studies into this and related molecules.

Physical properties of 3-Fluorobenzoylacetonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Fluorobenzoylacetonitrile, a key chemical intermediate. The information herein is intended to support research, development, and manufacturing activities by providing accurate data on its melting point and solubility characteristics.

Core Physical Properties

This compound is a fluorinated aromatic ketone with a nitrile group. Its chemical structure influences its physical characteristics and reactivity.

Structure:

-

Systematic Name: 3-(3-Fluorophenyl)-3-oxopropanenitrile

-

Synonyms: this compound

-

CAS Number: 21667-61-8

-

Molecular Formula: C₉H₆FNO

-

Molecular Weight: 163.15 g/mol

Quantitative Physical Data

The following table summarizes the key physical property of this compound.

| Property | Value |

| Melting Point | 69-70 °C |

Solubility Profile

The solubility of a compound is critical for its application in synthesis, formulation, and biological assays.

| Solvent | Solubility |

| Water | Insoluble |

| Acetone | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Very Slightly Soluble |

Experimental Protocols

While specific experimental records for the determination of the physical properties of this compound are not publicly available, the following sections describe standard laboratory procedures that are widely accepted for determining the melting point and assessing the solubility of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Solubility Assessment (Qualitative)

A general understanding of a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of representative solvents (polar protic, polar aprotic, and nonpolar) are selected.

-

Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (typically room temperature) and visually inspected for dissolution.

-

Classification: The solubility is classified based on the amount of solute that dissolves in the solvent. Terms like "soluble," "slightly soluble," or "insoluble" are used to describe the observation.

Visualizations

The following diagram illustrates a standard workflow for the experimental determination of a compound's melting point.

Caption: Workflow for Melting Point Determination.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluorobenzoylacetonitrile. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive prediction based on established NMR principles and data from analogous compounds. It includes structured data tables, detailed experimental protocols for acquiring such data, and a logical workflow for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including benzoylacetonitrile and various 3-fluoro-substituted benzene derivatives. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.75 | ddd | J(H,H) ≈ 7.6, J(H,F) ≈ 1.2, J(H,H) ≈ 1.2 | 1H | H-6 |

| ~7.65 | ddd | J(H,F) ≈ 9.2, J(H,H) ≈ 2.4, J(H,H) ≈ 1.2 | 1H | H-2 |

| ~7.50 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 5.6 | 1H | H-5 |

| ~7.30 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 2.4, J(H,F) ≈ 1.2 | 1H | H-4 |

| ~4.00 | s | - | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~185.0 | d | J(C,F) ≈ 2.0 | C=O |

| ~162.5 | d | J(C,F) ≈ 248.0 | C-3 |

| ~137.5 | d | J(C,F) ≈ 6.0 | C-1 |

| ~130.5 | d | J(C,F) ≈ 8.0 | C-5 |

| ~125.0 | d | J(C,F) ≈ 3.0 | C-6 |

| ~121.0 | d | J(C,F) ≈ 21.0 | C-4 |

| ~116.0 | s | - | CN |

| ~115.5 | d | J(C,F) ≈ 22.0 | C-2 |

| ~30.0 | s | - | CH₂ |

Experimental Protocols

The following section details the standard operating procedures for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Concentration:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution is preferable due to the lower natural abundance of the ¹³C isotope. Aim for a saturated solution, or as much material as can be dissolved in 0.6-0.7 mL of solvent.[1]

-

-

Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for chemical shifts (δ = 0.00 ppm). It can be added in a small quantity, or a solvent containing pre-dissolved TMS can be used.[1]

2. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument used.[1][2]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]

-

Spectral Width: A typical range of 12-16 ppm is sufficient for most organic molecules.

-

Acquisition Time: Generally set between 2-4 seconds.[1]

-

Relaxation Delay: A delay of 1-5 seconds between pulses is standard.[1]

-

Number of Scans: For a moderately concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.[1]

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.[1]

-

Spectral Width: A wider spectral width, typically 0-220 ppm, is necessary to encompass the range of ¹³C chemical shifts.[1]

-

Acquisition Time: An acquisition time of 1-2 seconds is common.[1]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[1]

-

Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans is required, ranging from 128 to several thousand, depending on the sample concentration.[1]

3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the ratio of protons in different environments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final spectral interpretation.

Caption: A comprehensive workflow for the NMR spectral analysis of enones.[1]

This guide provides a foundational understanding of the expected NMR characteristics of this compound and the methodologies to obtain and analyze such data. For definitive structural elucidation, the synthesis of the compound followed by experimental NMR analysis is recommended.

References

In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 3-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated mass spectrometry (MS) and infrared (IR) spectral characteristics of 3-Fluorobenzoylacetonitrile. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous molecules to predict its spectral behavior. This document serves as a valuable resource for researchers in method development, structural elucidation, and quality control.

Predicted Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. The following sections detail the predicted fragmentation of this compound and a typical experimental protocol for its analysis.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI-MS is expected to be driven by the presence of the aromatic ring, the ketone functional group, and the nitrile group. The primary fragmentation pathways are predicted to involve cleavages alpha to the carbonyl group and loss of small neutral molecules.

The molecular ion peak (M⁺) for this compound (C₉H₆FNO) is predicted to be observed at a mass-to-charge ratio (m/z) of 163. A summary of the predicted major fragment ions is presented in Table 1.

| m/z | Predicted Fragment Ion | Structure of Fragment Ion | Predicted Origin |

| 163 | [C₉H₆FNO]⁺ | Molecular Ion | Ionization of the parent molecule |

| 135 | [C₈H₆FN]⁺ | [M-CO]⁺ | Loss of carbon monoxide from the molecular ion |

| 123 | [C₇H₄F]⁺ | 3-Fluorobenzoyl cation | α-cleavage, loss of cyanomethyl radical (•CH₂CN) |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation | Loss of CO from the 3-fluorobenzoyl cation |

| 75 | [C₅H₄F]⁺ | Further fragmentation of the fluorophenyl cation | |

| 40 | [C₂H₂N]⁺ | Cyanomethyl cation | α-cleavage, formation of the cyanomethyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for the analysis of a solid sample like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is as follows:

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved before injection.

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-500

-

Scan Rate: 2 scans/second

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.

-

Extract the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the fragmentation pattern with predicted pathways and spectral libraries for structural confirmation.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its key structural features.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to be dominated by absorptions from the aromatic ring, the carbonyl group of the ketone, the nitrile group, and the C-F bond. The predicted key absorption bands are summarized in Table 2.

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2250 | C≡N stretch | Nitrile |

| ~1690 | C=O stretch | Aromatic Ketone |

| ~1600, 1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-F stretch | Aryl Fluoride |

| ~880, 780 | C-H bend (out-of-plane) | 1,3-disubstituted Aromatic |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples.[1] A typical protocol is as follows:

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

Sample Analysis:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[1]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal as described in the preparation step.

Data Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Compare the observed spectrum with the predicted absorption frequencies and spectral databases for confirmation.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflows for the MS and IR analyses.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Caption: General experimental workflows for MS and IR analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzoylacetonitrile from Fluorobenzene

Abstract: 3-Fluorobenzoylacetonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, fluorobenzene, presents a significant regiochemical challenge due to the ortho-, para-directing nature of the fluorine substituent. This technical guide provides a detailed examination of a viable, albeit complex, synthetic pathway to achieve the desired meta-substituted product. The primary route discussed involves a thermodynamically controlled sulfonation, followed by cyanation and subsequent Claisen condensation. This document offers detailed experimental protocols, a quantitative summary of expected outcomes, and workflow visualizations to aid in practical application.

Introduction and Synthetic Strategy

The synthesis of this compound from fluorobenzene requires a strategic approach to overcome the inherent directing effects of the fluorine atom in electrophilic aromatic substitution, which strongly favors substitution at the ortho- and para- positions. Direct Friedel-Crafts acylation or similar reactions on fluorobenzene yield the 4-fluoro (para) isomer as the major product.[1] Therefore, indirect methods must be employed to install a functional group at the meta- position.

This guide details a multi-step pathway that leverages the principles of thermodynamic versus kinetic control in aromatic sulfonation. Sulfonation of fluorobenzene, unlike many other electrophilic substitutions, is reversible.[2] By applying vigorous reaction conditions (high temperature), the reaction equilibrium can be shifted to favor the formation of the more thermodynamically stable, sterically less hindered meta-isomer, 3-fluorobenzenesulfonic acid. This key intermediate then serves as a precursor to 3-fluorobenzonitrile, which is subsequently converted to the target molecule.

While modern methods for meta-C–H functionalization of fluoroarenes are emerging, they often rely on complex directing group strategies or specialized catalysts and may not be readily scalable.[3][4][5] The sulfonation pathway, while employing harsh conditions, is built upon classical, well-understood organic reactions.

Primary Synthesis Pathway: The Thermodynamic Sulfonation Route

The most plausible pathway starting from fluorobenzene involves four key transformations:

-

Thermodynamic Sulfonation: Fluorobenzene is reacted with fuming sulfuric acid at elevated temperatures to favor the formation of 3-fluorobenzenesulfonic acid.

-

Conversion to Nitrile: The sulfonic acid group is converted into a nitrile group via processes such as fusion with sodium cyanide, yielding 3-fluorobenzonitrile.

-

Esterification via Hydrolysis: The nitrile is hydrolyzed to 3-fluorobenzoic acid, which is then esterified to methyl 3-fluorobenzoate.

-

Claisen Condensation: The final carbon backbone is constructed by the base-mediated condensation of methyl 3-fluorobenzoate with acetonitrile.

The complete logical workflow is illustrated below.

Caption: Synthesis workflow from Fluorobenzene to this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations. Researchers should exercise extreme caution, particularly during the high-temperature sulfonation and the cyanide fusion steps, which involve corrosive and highly toxic materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Fluorobenzenesulfonic Acid

-

Objective: To achieve meta-sulfonation of fluorobenzene under thermodynamic control.

-

Methodology:

-

In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place fluorobenzene (1.0 mol).

-

Heat the flask to approximately 180-200°C.

-

Slowly add fuming sulfuric acid (20% SO₃, 2.5 mol) to the heated fluorobenzene over 1-2 hours.

-

Maintain the reaction mixture at 200°C for 6-8 hours to allow for isomerization to the thermodynamic meta-product.

-

Cool the reaction mixture carefully and pour it onto crushed ice.

-

The sulfonic acid can be isolated by salting out with sodium chloride and filtering the resulting sodium 3-fluorobenzenesulfonate salt. The crude salt is then washed with a saturated NaCl solution and dried.

-

Step 2: Synthesis of 3-Fluorobenzonitrile

-

Objective: To convert the sulfonic acid group to a nitrile. This reaction is hazardous and requires stringent safety measures.

-

Methodology:

-

Thoroughly dry the sodium 3-fluorobenzenesulfonate (1.0 mol) obtained from the previous step.

-

In a high-temperature crucible or reaction vessel suitable for fusion, mix the dried salt with sodium cyanide (1.5 mol).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to 300-350°C. The solids will melt and react.

-

Maintain the temperature for 1-2 hours.

-

After cooling, carefully dissolve the solid mass in water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-fluorobenzonitrile can be purified by vacuum distillation.

-

Step 3: Synthesis of Methyl 3-Fluorobenzoate

-

Objective: To prepare the ester precursor required for the Claisen condensation.

-

Methodology:

-

Hydrolysis: Reflux the 3-fluorobenzonitrile (1.0 mol) in an excess of 20% aqueous sulfuric acid for 4-6 hours until the nitrile is fully converted to the carboxylic acid. Cool the mixture and filter the precipitated 3-fluorobenzoic acid.

-

Esterification: In a round-bottom flask, combine the dried 3-fluorobenzoic acid (1.0 mol), methanol (5.0 mol), and a catalytic amount of concentrated sulfuric acid (0.1 mol).

-

Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

-

After cooling, remove the excess methanol via rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude methyl 3-fluorobenzoate, which can be purified by distillation.

-

Step 4: Synthesis of this compound

-

Objective: To form the final product via Claisen condensation.

-

Methodology: This procedure is adapted from known methods for synthesizing benzoylacetonitriles.[6]

-

In a three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mol) in absolute ethanol (sufficient volume).

-

Cool the solution in an ice bath and add acetonitrile (1.2 mol), followed by the dropwise addition of methyl 3-fluorobenzoate (1.0 mol).

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

-

Quantitative Data Summary

The yields for this pathway can vary significantly due to the harsh conditions and potential for side reactions. The following table provides estimated yields based on literature precedents for analogous reactions.

| Step | Reaction | Starting Material | Product | Estimated Yield (%) |

| 1 | Thermodynamic Sulfonation | Fluorobenzene | 3-Fluorobenzenesulfonic Acid | 30 - 50% |

| 2 | Cyanide Fusion | 3-Fluorobenzenesulfonic Acid (Na Salt) | 3-Fluorobenzonitrile | 40 - 60% |

| 3 | Hydrolysis & Esterification | 3-Fluorobenzonitrile | Methyl 3-Fluorobenzoate | 80 - 90% |

| 4 | Claisen Condensation | Methyl 3-Fluorobenzoate | This compound | 70 - 85% |

Note: Yields are highly dependent on reaction scale, purity of reagents, and precise control of reaction conditions.

Conclusion

The synthesis of this compound from fluorobenzene is a non-trivial process that highlights a classic strategy for overcoming regiochemical challenges in aromatic chemistry. The thermodynamic sulfonation route, while operationally demanding and reliant on hazardous reagents, provides a logical and feasible pathway to the desired meta-substituted product. The experimental protocols and data presented in this guide serve as a comprehensive resource for chemists aiming to undertake this synthesis, providing both the theoretical framework and practical guidance necessary for a successful outcome. Further research into modern C-H activation or catalytic methods may eventually provide milder and more efficient alternatives.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Blocking Groups - Sulfonic Acid Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 3. meta-C–H arylation of fluoroarenes via traceless directing group relay strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meta -C–H arylation of fluoroarenes via traceless directing group relay strategy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02417K [pubs.rsc.org]

- 5. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)-3-oxopropanenitrile, a fluorinated β-ketonitrile of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores the compound's primary application as a key intermediate in the synthesis of heterocyclic scaffolds, with a particular focus on its role in the development of pyrimidine-based Aurora kinase inhibitors, crucial targets in oncology research. This guide is intended to be a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and the discovery of novel therapeutic agents.

Chemical Identity and Properties

The compound commonly referred to as 3-Fluorobenzoylacetonitrile is systematically named 3-(3-fluorophenyl)-3-oxopropanenitrile according to IUPAC nomenclature. It belongs to the class of β-ketonitriles, characterized by a ketone and a nitrile functional group separated by a methylene bridge. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and ultimately the biological activity of its derivatives.

Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)-3-oxopropanenitrile and Related Isomers

| Property | 3-(3-Fluorophenyl)-3-oxopropanenitrile | 2-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer) | 4-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer) |

| IUPAC Name | 3-(3-fluorophenyl)-3-oxopropanenitrile | 3-(2-fluorophenyl)-3-oxopropanenitrile | 3-(4-fluorophenyl)-3-oxopropanenitrile |

| Synonyms | This compound | o-Fluorobenzoylacetonitrile | p-Fluorobenzoylacetonitrile |

| CAS Number | 21667-61-8 | 31915-26-1 | 4640-67-9 |

| Molecular Formula | C₉H₆FNO | C₉H₆FNO | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol | 163.15 g/mol | 163.15 g/mol |

| Appearance | Predicted: Colorless to pale yellow solid or oil | Solid | White to light yellow solid |

| Melting Point | Not available | 60-65 °C | 84-88 °C[1][2] |

| Boiling Point | Predicted: ~300-320 °C | 297.3±20.0 °C at 760 mmHg | 311.9±22.0 °C (Predicted) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol | Soluble in dimethylformamide, dimethyl sulfoxide |

Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile

A reliable and widely applicable method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with a nitrile. The following protocol is adapted from the well-established synthesis of the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile.

Experimental Protocol: Claisen Condensation

Reaction Scheme:

Caption: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

Materials:

-

Ethyl 3-fluorobenzoate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

-

Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.

-

To this solution, add ethyl 3-fluorobenzoate followed by an excess of acetonitrile.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-3-oxopropanenitrile

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 4.1 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185-190 (C=O), 161-164 (d, ¹JCF, Ar-C-F), 135-137 (Ar-C), 130-132 (d, ³JCF, Ar-CH), 123-125 (Ar-CH), 120-122 (d, ²JCF, Ar-CH), 115-117 (d, ²JCF, Ar-CH), 113-115 (C≡N), 30-35 (-CH₂-) |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 2260-2240 (C≡N stretch), 1690-1670 (C=O stretch), 1600-1580, 1480-1440 (Ar C=C stretch), 1280-1240 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺), 134 ([M-CHO]⁺), 105 ([M-COCH₂CN]⁺), 95 ([C₆H₄F]⁺) |

Applications in Drug Development

β-Ketonitriles such as 3-(3-fluorophenyl)-3-oxopropanenitrile are valuable precursors for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. The dual reactivity of the ketone and nitrile functionalities allows for versatile cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Precursor to Pyrimidine-Based Kinase Inhibitors

A significant application of this class of compounds is in the synthesis of pyrimidine scaffolds, which are central to the development of various kinase inhibitors. Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are important targets in cancer therapy.[3] Overexpression of Aurora kinases is implicated in the progression of numerous cancers, making them attractive targets for small molecule inhibitors.[4] Many potent Aurora kinase inhibitors, such as Barasertib (AZD1152), feature a pyrimidine core.[4]

The synthesis of such pyrimidine-based inhibitors often involves the condensation of a β-ketonitrile with a guanidine derivative.

Caption: Synthetic workflow and mechanism of action.

The diagram above illustrates the synthetic utility of 3-(3-fluorophenyl)-3-oxopropanenitrile as a building block for Aurora kinase B inhibitors. The pyrimidine core, formed through condensation with a guanidine derivative, serves as a scaffold for further chemical modifications to achieve potent and selective inhibition of Aurora kinase B. By inhibiting this key mitotic regulator, these compounds can disrupt the cell cycle and suppress the proliferation of cancer cells.

Conclusion

3-(3-Fluorophenyl)-3-oxopropanenitrile is a versatile and valuable intermediate for the synthesis of biologically active heterocyclic compounds. Its straightforward preparation via Claisen condensation and the reactivity of its functional groups make it an attractive starting material for drug discovery programs. The role of its derivatives in the development of potent kinase inhibitors, particularly for cancer therapy, highlights the importance of this fluorinated building block in modern medicinal chemistry. This guide provides essential technical information to facilitate its synthesis, characterization, and application in the pursuit of novel therapeutics.

References

- 1. From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3-Fluorobenzoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluorobenzoylacetonitrile. Due to the limited availability of specific public data on this compound, this guide draws upon information from structurally similar compounds, such as benzoylacetonitrile and other β-ketonitriles, as well as established principles of pharmaceutical stability testing.

Physicochemical Properties and General Stability

This compound belongs to the class of β-ketonitriles, which are known for their utility as versatile intermediates in organic synthesis. The presence of a ketone, a nitrile, and a fluorinated aromatic ring suggests several potential pathways for degradation. While specific data for the 3-fluoro isomer is scarce, information on related compounds provides valuable insights into its general stability.

General Handling and Storage Recommendations:

Based on the safety data sheets of analogous compounds, the following storage conditions are recommended to ensure the stability of this compound:

-

Temperature: Store in a cool, dry place. Some suppliers of similar compounds recommend refrigerated conditions (2-8 °C) for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Light: Protect from light, as UV exposure can potentially lead to degradation of aromatic compounds.

Potential Degradation Pathways

The chemical structure of this compound contains functional groups susceptible to degradation under various conditions. Understanding these potential pathways is crucial for developing stability-indicating analytical methods and for predicting incompatibilities.

-

Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide. The ketone functionality could also be involved in hydration or other water-mediated reactions.

-

Oxidation: The benzylic position adjacent to the ketone is potentially susceptible to oxidation.

-

Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to dimerization, rearrangement, or other photochemical reactions.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, the pathways for which would need to be determined experimentally.

Quantitative Stability Data

| Compound Name | CAS Number | Recommended Storage Conditions | Source |

| Benzoylacetonitrile | 614-16-4 | Keep in dark place, Sealed in dry, Room Temperature | [1] |

| 4-Fluorobenzoylacetonitrile | 4640-67-9 | Sealed in dry, Room Temperature | [2] |

Note: The absence of specific data highlights the need for experimental determination of the stability profile of this compound for any application requiring high purity and well-characterized material.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

HPLC system with UV or PDA detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN:water 50:50).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl at room temperature and at elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH at room temperature for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat the stock solution at a similar temperature.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectrophotometry of the parent compound (e.g., around the λmax).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential degradation pathways.

Caption: Workflow for Stability Assessment of this compound.

Caption: Conceptual Degradation Pathways for this compound.

References

An In-depth Technical Guide to 3-Fluorobenzoylacetonitrile: Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorobenzoylacetonitrile, a key chemical intermediate. It details the compound's discovery, initial and subsequent synthesis methodologies, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and insights into the chemical pathways for the synthesis of this important molecule.

Introduction

This compound, systematically known as 3-Oxo-3-(3-fluorophenyl)propanenitrile, is a fluorinated aromatic β-ketonitrile. The presence of a fluorine atom on the phenyl ring and the dual reactivity of the keto and nitrile functional groups make it a versatile building block in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide focuses on the foundational aspects of its discovery and synthesis, providing a technical roadmap for its preparation and characterization.

Discovery and Initial Synthesis

While a singular "discovery" paper for this compound is not readily apparent in a survey of scientific literature, its synthesis is logically situated within the broader exploration of fluorinated benzoylacetonitriles as precursors for various bioactive molecules. The initial synthesis of related compounds, such as the 4-fluoro isomer, was reported in the late 1970s, indicating that the synthesis of the 3-fluoro isomer likely occurred in a similar timeframe as part of structure-activity relationship studies in drug discovery programs.

A documented modern synthesis provides a reliable method for its preparation, which will be detailed in the experimental protocols section. This contemporary method offers a high-yield and clean reaction profile, suitable for laboratory-scale synthesis.

Quantitative Data

A summary of the known quantitative data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| IUPAC Name | 3-Oxo-3-(3-fluorophenyl)propanenitrile | |

| CAS Number | 21667-61-8 | [1] |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Melting Point | 69 - 71 °C | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.73 (d, J = 7.7 Hz, 1H), 7.62 (ddd, J = 9.4, 2.6, 1.6 Hz, 1H), 7.53 (td, J = 8.0, 5.6 Hz, 1H), 7.35 (tdd, J = 8.2, 2.6, 0.9 Hz, 1H), 4.09 (s, 2H) | [2] |

Note: As of the last update, detailed public records for ¹³C NMR, IR, and Mass Spectrometry data were not available. Researchers are advised to perform these analyses for comprehensive characterization.

Experimental Protocols

A contemporary and efficient method for the synthesis of this compound involves the transition-metal-catalyst-free reaction of a N-tosylbenzamide with acetonitrile.[2]

Synthesis of this compound from 3-Fluoro-N-phenyl-N-tosylbenzamide

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

3-Fluoro-N-phenyl-N-tosylbenzamide (1.0 mmol, 369 mg)

-

Acetonitrile

-

Anhydrous solvent (e.g., THF)

-

Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 3-fluoro-N-phenyl-N-tosylbenzamide (1.0 mmol) in the chosen anhydrous solvent, add the base at the appropriate temperature (typically cooled in an ice bath).

-

Add acetonitrile to the reaction mixture.

-

Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 12:1 v/v) as the eluent.

-

The final product, this compound, is obtained as a white solid.[2]

Expected Yield: 77% (126 mg)[2]

Logical Relationships and Workflows

The general workflow for the synthesis and characterization of this compound is depicted below.

Figure 2: General experimental workflow.

Conclusion

This compound is a valuable intermediate in organic synthesis, with its preparation achievable through modern, high-yield methodologies. This guide has provided a detailed overview of its synthesis, including a specific experimental protocol, and has summarized the available quantitative data. For researchers and professionals in drug development, a thorough understanding of the synthesis and properties of such building blocks is crucial for the efficient and successful development of new chemical entities. Further research to fully characterize this compound with additional spectroscopic data is encouraged to expand its utility in various synthetic applications.

References

An In-depth Technical Guide to the Key Reactive Sites of 3-Fluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzoylacetonitrile, a halogenated β-ketonitrile, is a versatile molecule of significant interest in medicinal chemistry and organic synthesis. Its unique trifecta of reactive centers—an activated aromatic ring, an electrophilic carbonyl group, and an acidic active methylene group—renders it a valuable synthon for the construction of a diverse array of complex molecules and heterocyclic scaffolds. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate its application in research and drug development.

Core Reactive Sites and Their Chemical Behavior

The reactivity of this compound is governed by the interplay of its three principal functional moieties: the 3-fluorinated phenyl ring, the benzoyl carbonyl group, and the acetonitrile alpha-carbon.

The Active Methylene Group

The methylene (-CH2-) group positioned between the electron-withdrawing benzoyl and cyano groups exhibits significant acidity, making it a primary site for nucleophilic reactions.

Acidity and pKa:

| Compound | Predicted pKa | Notes |

| This compound | 7.18 | The electron-withdrawing nature of both the benzoyl and cyano groups contributes to the significant acidity of the methylene protons. |

Reactions involving the Active Methylene Group:

The nucleophilic carbanion generated from the deprotonation of the active methylene group is a key intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone in the presence of a weak base. The resulting α,β-unsaturated product is a versatile intermediate for further synthetic transformations.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified product.

-

-

Synthesis of Heterocycles: The active methylene group is a crucial building block for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.

-

Pyrazoles: Reaction with hydrazine derivatives yields substituted pyrazoles.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

-

-

Isoxazoles: Reaction with hydroxylamine leads to the formation of isoxazole derivatives. The regioselectivity of this reaction can often be controlled by adjusting the pH and temperature. At a pH between 7 and 8 and lower temperatures (≤45 °C), the reaction preferentially occurs at the nitrile group to form 3-amino-5-(3-fluorophenyl)isoxazole.[1]

Experimental Protocol: Synthesis of 3-Amino-5-(3-fluorophenyl)isoxazole

-

Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 mmol) and a mild base (e.g., sodium acetate) to adjust the pH to 7-8.

-

Stir the reaction at or below 45°C, monitoring by TLC.

-

Upon completion, perform an appropriate work-up, which may include extraction and purification by column chromatography or recrystallization.[1]

-

-

Gewald Reaction: This multicomponent reaction with elemental sulfur and another active methylene compound or a ketone/aldehyde in the presence of a base leads to the formation of highly substituted 2-aminothiophenes.

-

Hantzsch Pyridine Synthesis: As a β-ketoester equivalent, this compound can participate in the Hantzsch synthesis with an aldehyde and a nitrogen source (like ammonia or ammonium acetate) to produce dihydropyridines, which can be subsequently oxidized to pyridines.[2][3][4]

-

The Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles.

Reactions at the Carbonyl Group:

-

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride reducing agents (e.g., sodium borohydride), to form the corresponding tertiary or secondary alcohols after protonation.

Experimental Protocol: Reduction of the Carbonyl Group

-

Dissolve this compound (1.0 mmol) in methanol or ethanol (10 mL) and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 mmol) in portions to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

-

The Aromatic Ring

The 3-fluorobenzoyl group is subject to electrophilic aromatic substitution reactions. The fluorine atom and the benzoyl group exert directing effects on incoming electrophiles.

Directing Effects in Electrophilic Aromatic Substitution:

-

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group via the inductive effect.[5][6][7]

-

Benzoyl Group (Acyl Group): The carbonyl group is a meta-director and a strong deactivating group. It withdraws electron density from the aromatic ring through both resonance and inductive effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position.

The interplay of these two substituents determines the regioselectivity of electrophilic aromatic substitution on the this compound molecule. The positions ortho and para to the fluorine (positions 2, 4, and 6) are activated by resonance from the fluorine but deactivated by induction. The positions ortho and para to the benzoyl group (positions 2, 4, and 6) are strongly deactivated. The meta positions relative to the benzoyl group (positions 3 and 5) are the least deactivated by the carbonyl. Therefore, electrophilic attack is most likely to occur at the positions influenced by the directing effects of both groups. A comprehensive analysis would require computational modeling to predict the most favorable sites for electrophilic attack.

Experimental Protocol: Nitration of the Aromatic Ring

-

Carefully add this compound (1.0 mmol) to a pre-cooled (0°C) mixture of concentrated sulfuric acid (2 mL) and concentrated nitric acid (1 mL).

-

Maintain the temperature at 0-5°C and stir the reaction mixture for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the product by recrystallization to separate the potential regioisomers.

Visualizing Reactivity and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reactive sites and a general experimental workflow for a typical reaction involving this compound.

References

A Technical Guide to High-Purity 3-Fluorobenzoylacetonitrile for Researchers and Drug Development Professionals

Introduction: 3-Fluorobenzoylacetonitrile, a fluorinated aromatic ketone, is a key building block in the synthesis of a variety of pharmaceutical compounds. The presence and position of the fluorine atom can significantly influence the physicochemical and pharmacological properties of a molecule, such as its metabolic stability, binding affinity, and lipophilicity. Consequently, high-purity this compound is a critical starting material for the development of novel therapeutics. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and a plausible synthetic route for this important intermediate.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound, primarily based in China. The purity levels typically range from 96% to 98%. Researchers should always request a certificate of analysis for each batch to confirm the purity and impurity profile.

| Supplier | Location | Reported Purity |

| J & K SCIENTIFIC LTD. | China | 96%[1] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | China | 96%[1] |

| Capot Chemical Co., Ltd | China | 98%[1] |

| Adamas Reagent, Ltd. | China | Not specified |

| Shanghai Hanhong Scientific Co.,Ltd. | China | 98%[1] |

| Ambeed, Inc. | USA | 98%[2] |

| Apollo Scientific | UK | ≥95%[3] |

Quantitative Data Summary

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common method for the synthesis of β-ketonitriles like this compound is the Claisen condensation. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

Materials:

-

Methyl 3-fluorobenzoate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether and sodium ethoxide.

-

Cool the mixture in an ice bath and add a solution of methyl 3-fluorobenzoate and acetonitrile in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If peak tailing is observed, a small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

-

Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 30 °C

-

Detection wavelength: 254 nm

-

-